molecular formula C12H17NOSi B2823429 3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane CAS No. 2402828-84-4

3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane

Cat. No.: B2823429
CAS No.: 2402828-84-4
M. Wt: 219.359
InChI Key: SNPWEGFHBBGLPF-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane is a chemical compound characterized by its unique structure, which includes a methoxypyridine ring and a trimethylsilylpropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-methoxypyridin-3-ylboronic acid and prop-1-ynyl-trimethylsilane.

  • Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple these two components. This reaction requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate.

  • Reaction Conditions: The reaction is typically carried out in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) under an inert atmosphere.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alkenyl or alkyl derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Alkenyl or alkyl derivatives.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. In medicinal chemistry, it may interact with biological targets through binding to specific receptors or enzymes.

Comparison with Similar Compounds

  • 3-(6-Methoxypyridin-3-yl)benzaldehyde

  • 3-(6-Methoxypyridin-3-yl)benzoic acid

  • (6-Methoxypyridin-3-yl)methanamine

Uniqueness: 3-(6-Methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane is unique due to its trimethylsilylpropynyl group, which provides distinct reactivity compared to other methoxypyridine derivatives. This group enhances its utility in cross-coupling reactions and other synthetic applications.

Properties

IUPAC Name

3-(6-methoxypyridin-3-yl)prop-1-ynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOSi/c1-14-12-8-7-11(10-13-12)6-5-9-15(2,3)4/h7-8,10H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPWEGFHBBGLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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